Kuwanol C

Description

Overview of Kuwanol C in the Context of Natural Product Chemistry

This compound is a flavonoid derivative distinguished by its complex chemical structure. biosynth.com It is classified as a pyranoflavonoid, containing a pyran ring fused to a 2-phenyl-1,4-benzopyran skeleton. foodb.ca This intricate architecture, featuring two isopentenyl groups, contributes to its diverse biological activities. nih.gov Natural products like this compound are a cornerstone of drug discovery, offering novel scaffolds and mechanisms of action. mdpi.com

Historical Context of Morus Species and Derived Compounds in Scientific Inquiry

This compound is naturally found in plants of the Morus genus, commonly known as mulberry trees. biosynth.comtargetmol.com Morus alba (white mulberry), in particular, has been a source for the isolation of this compound. biosynth.com The use of mulberry plants in traditional medicine is well-documented, with various parts of the plant utilized for their purported hypoglycemic, anti-inflammatory, and antioxidant properties. mdpi.com This historical use has spurred scientific investigation into the chemical constituents of Morus species, leading to the isolation and characterization of numerous compounds, including a variety of flavonoids and Diels-Alder type adducts. mdpi.commdpi.com

Significance of this compound in Contemporary Phytochemical Research

In modern phytochemical research, this compound is gaining attention for its potential therapeutic applications. biosynth.com Its biological activities are a primary focus, with studies exploring its role as a tyrosinase inhibitor, which has implications for skin hyperpigmentation. biosynth.com Furthermore, research has indicated its potential as an anti-inflammatory, antioxidant, neuroprotective, and antiviral agent. mdpi.comnih.gov The unique structure of this compound also presents an interesting target for total synthesis and the development of synthetic derivatives with enhanced or novel activities. mdpi.com

Structure

3D Structure

Properties

CAS No. |

123702-94-3 |

|---|---|

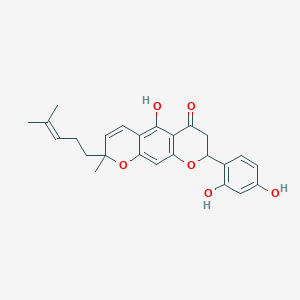

Molecular Formula |

C25H26O6 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

8-(2,4-dihydroxyphenyl)-4-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C25H26O6/c1-14(2)5-4-8-25(3)13-21(29)18-10-17-20(28)11-22(30-23(17)12-24(18)31-25)16-7-6-15(26)9-19(16)27/h5-7,9-10,12-13,22,26-27,29H,4,8,11H2,1-3H3 |

InChI Key |

NFBQENQRKMAZCZ-UHFFFAOYSA-N |

SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C |

Canonical SMILES |

CC(=CCCC1(C=C(C2=C(O1)C=C3C(=C2)C(=O)CC(O3)C4=C(C=C(C=C4)O)O)O)C)C |

Appearance |

Powder |

Synonyms |

Kuwanol C |

Origin of Product |

United States |

Isolation, Purification, and Advanced Structural Elucidation

Methodologies for Isolation from Natural Sources

The isolation of Kuwanol C from its natural sources typically begins with the preparation of an extract from the plant material. This crude extract contains a multitude of compounds, from which this compound must be selectively isolated researchgate.net.

Extraction Techniques for this compound Enrichment

Extraction is the initial step to liberate the target compound from the plant matrix. Various techniques can be employed, depending on the nature of the plant material and the properties of this compound. Conventional methods often involve maceration or Soxhlet extraction using suitable solvents, chosen based on the polarity of this compound to maximize its solubility and recovery researchgate.netunram.ac.id. Modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or pressurized liquid extraction (PLE) can offer advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times frontiersin.orgmdpi.comarcjournals.org. These techniques utilize physical forces or energy to enhance the release of compounds from the plant cells frontiersin.org.

Chromatographic Separation Methods for Target Compound Isolation

Following extraction, chromatographic methods are indispensable for separating this compound from other co-extracted compounds. Chromatography relies on the differential distribution of compounds between a stationary phase and a mobile phase, allowing for their separation based on properties such as polarity, size, or charge thermopedia.com.

Preparative Liquid Chromatography Techniques (e.g., HPLC, MPLC)

Preparative liquid chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC), are widely used for isolating natural products on a larger scale nih.govresearchgate.net. These techniques offer high separation efficiency and can handle significant sample loads, making them suitable for obtaining milligram to gram quantities of purified compounds nih.gov. Preparative HPLC typically uses smaller particle sizes and higher pressures compared to MPLC, providing higher resolution, while MPLC can handle larger sample volumes with lower pressure requirements nih.govchromtech.com. The choice of stationary phase (e.g., reversed-phase C18, normal-phase silica) and mobile phase composition is optimized to achieve effective separation of this compound from impurities lcms.cz.

Counter-Current Chromatography Approaches (e.g., HSCCC)

Counter-Current Chromatography (CCC), including High-Speed Counter-Current Chromatography (HSCCC), is a liquid-liquid partition chromatography technique that does not use a solid support aocs.orgresearchgate.net. This eliminates irreversible adsorption of the sample onto a stationary phase, leading to high sample recovery researchgate.net. HSCCC separates compounds based on their partition coefficients between two immiscible liquid phases aocs.orgresearchgate.net. It is particularly useful for the preparative separation of natural products, including those that may be unstable on solid supports researchgate.netnih.gov. The selection of a suitable biphasic solvent system is crucial for successful HSCCC separation researchgate.net.

Flash Chromatography Applications

Flash chromatography is a medium-pressure chromatographic technique commonly used for the rapid purification of organic compounds, including natural products chromtech.comresearchgate.net. It is often employed as a preliminary purification step to reduce the complexity of crude extracts before using higher-resolution techniques chromatographyonline.com. Flash chromatography typically uses larger particle size silica (B1680970) gel or other stationary phases and operates at moderate pressures to achieve faster separation compared to traditional column chromatography chromtech.com. It is effective for separating compounds with significant differences in polarity researchgate.net.

Spectroscopic and Analytical Techniques for Structural Characterization

The precise determination of the chemical structure of this compound relies heavily on a suite of spectroscopic and analytical methods. These techniques provide complementary information about the molecular formula, functional groups, connectivity of atoms, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound nih.govresearchgate.netnih.gov. By measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS provides the molecular formula and insights into the structural subunits uni.lu. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the exact molecular formula researchgate.net. Fragmentation patterns observed in MS/MS (tandem mass spectrometry) experiments can further aid in structural elucidation by breaking down the molecule into smaller, characteristic ions researchgate.net. The predicted monoisotopic mass for this compound (C₂₅H₂₆O₆) is 422.17294 Da uni.lu. Predicted collision cross-section values for various adducts of this compound have also been calculated based on its molecular formula uni.lu.

An example of mass spectral data for a related compound, Kuwanon C (which shares the molecular formula C₂₅H₂₆O₆ with this compound), is available in mass spectral databases . This data includes the exact mass and InChIKey, which are valuable for compound identification .

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths scienceskool.co.uk. Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum scienceskool.co.uk. Analysis of the IR spectrum of this compound would reveal the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings, which are characteristic of flavonoid structures scienceskool.co.ukmasterorganicchemistry.com. While a specific IR spectrum for this compound was not found, IR spectroscopy is a routine technique in natural product characterization optica.orgacs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum msu.edutechnologynetworks.comlibretexts.org. This technique is particularly useful for detecting conjugated systems and aromatic rings, which are known as chromophores msu.edulibretexts.org. The UV-Vis spectrum of a compound provides information about the presence and extent of conjugation, which can be related to its structural features technologynetworks.comlibretexts.orgresearchgate.net. Flavonoids like this compound contain conjugated π systems within their ring structures, leading to characteristic absorption bands in the UV-Vis spectrum msu.edu. UV-Vis spectroscopy is a simple and widely used technique for the characterization and quantitative determination of organic compounds technologynetworks.comresearchgate.netnerc.ac.ukchemmethod.com.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers wikipedia.orglibretexts.orgmdpi.commpg.de. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density can be mapped, revealing the positions of atoms and their connectivity wikipedia.orglibretexts.org. This technique requires the compound to form suitable crystals mdpi.commpg.de. While X-ray crystallography can provide highly detailed structural information, its application is dependent on obtaining crystals of sufficient quality mdpi.com. There was no information in the search results indicating that a crystal structure of this compound has been determined by X-ray crystallography.

Chiroptical Spectroscopy for Stereochemical Elucidation

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), probes the differential absorption of left and right circularly polarized light by chiral molecules vanderbilt.edupolimi.itmertenlab.demdpi.com. These techniques are invaluable for determining the absolute configuration and conformation of chiral centers within a molecule vanderbilt.edupolimi.it. Flavonoids often contain chiral centers, and chiroptical spectroscopy can provide crucial stereochemical information that is not easily obtained by other methods vanderbilt.educapes.gov.br. ECD spectroscopy, in particular, is sensitive to the electronic transitions of chromophores in a chiral environment vanderbilt.edumdpi.com. While specific chiroptical data for this compound was not found, these methods are essential tools in the complete stereochemical characterization of complex natural products with chiral elements vanderbilt.edumdpi.com.

Biosynthetic Pathways and Precursor Investigations

Proposed Biosynthetic Routes to Kuwanol C and Related Flavonoids

This compound belongs to a class of natural products known as Diels-Alder type adducts (DAAs). mdpi.comresearchgate.net The central and defining step in its biosynthesis is believed to be an enzyme-catalyzed, intermolecular [4+2] cycloaddition reaction. mdpi.comresearchgate.net This reaction joins two distinct precursor molecules: a chalcone (B49325) derivative, which acts as the dienophile, and a dehydroprenyl-containing polyphenol, which serves as the diene. mdpi.comresearchgate.net

Phenylpropanoid Pathway : Like all flavonoids, the initial building blocks for this compound are derived from the phenylpropanoid pathway. The amino acid phenylalanine is converted through a series of enzymatic steps to produce p-coumaroyl-CoA, a key intermediate. plos.orgfrontiersin.org

Chalcone Synthesis : The chalcone backbone is formed by the enzyme chalcone synthase, which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. plos.org This reaction yields a naringenin (B18129) chalcone scaffold, which can be further modified to produce specific chalcones like morachalcone A, a putative precursor for many DAAs. mdpi.complos.org

Formation of the Diene Precursor : The second precursor, the diene, is also a polyphenol, typically a 2-arylbenzofuran like moracin C or a stilbene (B7821643) derivative. mdpi.comresearchgate.net Its formation involves the attachment of a prenyl group (an isoprenoid unit) to a phenolic core, a reaction catalyzed by prenyltransferases. frontiersin.orgtandfonline.com This prenylated intermediate then undergoes an oxidation step to form the reactive diene moiety. mdpi.com For instance, in the biosynthesis of the related compound chalcomoracin (B1204337), moracin C is oxidized to a diene by an oxidase enzyme before reacting with the chalcone. mdpi.com

Diels-Alder Cycloaddition : The final key step is the [4+2] cycloaddition between the chalcone (dienophile) and the dehydroprenyl polyphenol (diene). This reaction is catalyzed by a specific enzyme class called Diels-Alderases, which ensures the formation of the correct stereochemistry found in the natural product. mdpi.com This cycloaddition creates the unique cyclohexene (B86901) ring system that characterizes this compound and related DAAs. mdpi.com

Studies on the biosynthesis of related mulberry adducts, such as chalcomoracin and kuwanol E, have been instrumental in elucidating this proposed pathway. mdpi.com The chemoenzymatic synthesis of these compounds using isolated enzymes has provided strong evidence for this biosynthetic model. mdpi.com

Enzymatic Mechanisms Underlying this compound Biosynthesis

The formation of this compound is dependent on several classes of specialized enzymes that catalyze each key transformation with high specificity.

Chalcone Synthase (CHS) : This enzyme operates at the gateway of flavonoid biosynthesis. plos.orgnih.gov It is a type III polyketide synthase that performs the sequential condensation of p-coumaroyl-CoA and malonyl-CoA to form the C6-C3-C6 chalcone skeleton. plos.org Multiple genes encoding CHS have been identified and characterized in mulberry (Morus spp.), indicating a family of these enzymes may be involved in producing various flavonoid precursors. nih.govnih.gov Subcellular localization studies have shown that CHS is active in the cytoplasm. nih.gov

Prenyltransferases (PTs) : Prenylation is a critical modification that enhances the structural diversity and biological activity of flavonoids. wur.nlacs.org The enzymes responsible, prenyltransferases, catalyze the attachment of an isoprenoid moiety, such as a dimethylallyl pyrophosphate (DMAPP) group, to the aromatic flavonoid core. acs.orgnih.gov This step is essential for creating the dehydroprenyl precursor that acts as the diene in the subsequent cycloaddition. mdpi.com Plant flavonoid prenyltransferases are often membrane-bound proteins belonging to the UbiA superfamily, which are located in plastids where isoprenoid precursors are abundant. tandfonline.comacs.orgnih.gov In mulberry, a specific isoliquiritigenin (B1662430) dimethylallyltransferase (MaIDT) has been identified, which may be involved in the regiospecific prenylation of flavonoid precursors. frontiersin.org

Oxidases : Following prenylation, an oxidation reaction is necessary to convert the stable prenyl group into a reactive 1,3-diene system. In the biosynthesis of the related DAA chalcomoracin in Morus alba, an enzyme named Morus alba moracin C oxidase (MaMO) has been identified that performs this function. mdpi.com It is proposed that a similar oxidase is responsible for generating the diene precursor required for this compound synthesis.

Diels-Alderases : This class of enzymes, also known as pericyclases, catalyzes the [4+2] cycloaddition reaction. This is the crucial step that constructs the complex polycyclic core of this compound. mdpi.com A Diels-Alderase from Morus alba (MaDA) has been functionally characterized and shown to catalyze the endo-selective formation of DAAs from chalcone and diene precursors. mdpi.com The enzymatic nature of this reaction explains how these complex molecules are produced in an optically active form in nature, a significant challenge in chemical synthesis. mdpi.comresearchgate.net

| Enzyme Class | Function in this compound Biosynthesis | Example Enzyme (from Morus spp.) |

| Chalcone Synthase (CHS) | Catalyzes the formation of the chalcone backbone from p-coumaroyl-CoA and malonyl-CoA. plos.org | MaCHS nih.gov |

| Prenyltransferase (PT) | Attaches an isoprenoid (prenyl) group to a phenolic acceptor, a key step in forming the diene precursor. tandfonline.comnih.gov | MaIDT frontiersin.org |

| Oxidase | Converts the prenyl group into a reactive 1,3-diene. mdpi.com | MaMO mdpi.com |

| Diels-Alderase | Catalyzes the stereospecific [4+2] cycloaddition between the chalcone and the diene to form the final adduct. mdpi.com | MaDA mdpi.com |

Genetic and Molecular Aspects Influencing Biosynthetic Production

The production of this compound is tightly regulated at the genetic and molecular level, ensuring that its synthesis occurs in the correct tissues and at appropriate times, often in response to environmental cues.

The flavonoid biosynthetic pathway is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 protein families. frontiersin.org This regulatory complex (MYB-bHLH-WD40) binds to the promoter regions of structural genes, such as Chalcone Synthase (CHS), to activate their transcription. frontiersin.org

Several genes encoding the key enzymes for this pathway have been isolated from Morus species:

CHS Genes : A family of CHS genes (MaCHS) has been identified in mulberry. plos.orgnih.gov Expression analysis revealed that these genes have tissue-specific expression patterns; for example, MaCHS1 and MaCHS2 are highly expressed in fruit, while MaCHS4 is prominent in root bark. nih.gov This differential expression suggests specialized roles for each gene in producing flavonoids in different parts of the plant.

Prenyltransferase Genes : The gene for Morus alba isoliquiritigenin 3′-dimethylallyltransferase (MaIDT) has been characterized and is believed to be responsible for the specific prenylation of flavonoids to produce bioactive compounds. frontiersin.org

Diels-Alderase Genes : The gene for the Morus alba Diels-Alderase (MaDA) was identified from M. alba cell cultures and functionally expressed, confirming its role in catalyzing the key cycloaddition step. mdpi.com

The expression of these biosynthetic genes is also influenced by external factors. Studies have shown that environmental stresses such as UV radiation, temperature changes, and pathogen attack can induce the transcription of flavonoid pathway genes, including CHS. frontiersin.orgnih.govfrontiersin.org This suggests that this compound and related compounds may function as phytoalexins, playing a role in the plant's defense system. researchgate.net The development of genetic markers, such as Cleaved Amplified Polymorphic Sequence (CAPS) markers for the CHS gene, provides a valuable tool for mulberry breeding programs, allowing for the selection of genotypes with enhanced production of specific flavonoids. plos.orgnih.gov

| Gene | Encoded Enzyme/Protein | Function in Biosynthesis | Regulation/Expression Notes |

| MaCHS | Chalcone Synthase | Forms the chalcone precursor. plos.orgnih.gov | Tissue-specific expression; induced by environmental stress. frontiersin.orgnih.gov |

| MaIDT | Prenyltransferase | Catalyzes regiospecific prenylation of flavonoid precursors. frontiersin.org | Part of the flavonoid biosynthetic pathway in mulberry leaves. frontiersin.org |

| MaDA | Diels-Alderase | Catalyzes the final [4+2] cycloaddition to form the DAA core structure. mdpi.com | Identified from Morus alba cell cultures; enables stereoselective synthesis. mdpi.com |

| MYB/bHLH/WD40 | Transcription Factors | Regulate the expression of structural genes like CHS. frontiersin.org | Determine the spatial and temporal activation of the flavonoid pathway. frontiersin.org |

Synthetic Chemistry of Kuwanol C

Retrosynthetic Analysis and Strategic Disconnections of the Kuwanol C Scaffold

The synthetic planning for complex natural products like this compound begins with a retrosynthetic analysis, a process of deconstructing the target molecule into simpler, readily available starting materials. bibliotekanauki.pljournalspress.com For the this compound scaffold, the most logical and widely adopted disconnection strategy is a biomimetic retro-Diels-Alder reaction. mdpi.com This approach is inspired by the proposed biosynthetic pathway in Morus species, where the core structure is believed to be formed via an enzymatic [4+2] cycloaddition. mdpi.com

This key disconnection cleaves the central cyclohexene (B86901) ring of the polycyclic framework, yielding two fundamental building blocks:

A chalcone (B49325) derivative , which serves as the dienophile (the 2π-electron component).

A dehydroprenylphenol derivative , which acts as the diene (the 4π-electron component). mdpi.comresearchgate.net

This retrosynthetic blueprint is central to nearly all synthetic endeavors targeting this class of natural products. The specific substitution patterns on the chalcone and the dehydroprenylphenol fragments would be tailored to match the structure of this compound. This strategy simplifies a complex polycyclic problem into the synthesis of two less complex, independent fragments, setting the stage for a convergent assembly.

Total Synthesis Approaches to this compound and its Analogues

The construction of the this compound skeleton and its analogues has been approached through several strategic paradigms, primarily revolving around how the key fragments are assembled and how stereochemical complexity is managed.

Convergent Synthesis: A convergent synthesis involves the independent preparation of the key molecular fragments, which are then combined late in the synthesis to form the final product. researchgate.net This is the predominant strategy for constructing this compound's analogues. researchgate.netresearchgate.net The separate syntheses of the chalcone dienophile and the dehydroprenyl diene allow for parallel development, efficient material throughput, and the flexibility to modify one fragment without impacting the other. The total synthesis of (±)-kuwanol E, for example, successfully employed a convergent strategy where a 2′-hydroxychalcone and a dehydroprenylstilbene were prepared separately and then coupled via a Diels-Alder reaction. researchgate.netresearchgate.net

Divergent Synthesis: In contrast, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to produce a variety of structurally related compounds. cri.or.thwikipedia.org This approach is exceptionally powerful for efficiently generating a library of natural product analogues for biological screening. wikipedia.org For instance, a common bicyclic core, formed via the key Diels-Alder reaction, could be subjected to various late-stage functionalization reactions to yield different Kuwanol analogues. This strategy has been effectively used in the synthesis of other MDAAs, such as the syntheses of (-)-kuwanon I, (+)-kuwanon J, (-)-brosimone A, and (-)-brosimone B from a shared precursor. researchgate.net Such an approach allows chemists to systematically probe how structural modifications affect biological activity. nih.gov

The synthesis of the this compound scaffold relies on a toolkit of powerful chemical reactions, with the Diels-Alder cycloaddition being the most critical transformation.

Diels-Alder Cycloaddition: This pericyclic reaction is the cornerstone of MDAA synthesis, capable of forming the signature cyclohexene ring and creating up to four new stereogenic centers with high efficiency. researchgate.netorganic-chemistry.org The reaction is a [4+2] cycloaddition that joins the two previously synthesized fragments. sigmaaldrich.com The reaction's success and stereochemical outcome are highly dependent on the reaction conditions and the nature of the substrates.

Stereoselectivity: A primary hurdle in the synthesis of Kuwanols is the precise control of stereochemistry. researchgate.net

Diastereoselectivity: The relative orientation of the substituents on the newly formed ring (endo vs. exo selectivity) is a significant consideration. In the synthesis of related adducts like (±)-kuwanol E, the endo/exo diastereoselectivity of the key Diels-Alder reaction was found to be controllable by adjusting the reaction temperature. researchgate.netresearchgate.net While kinetic control often favors the endo adduct, the thermodynamically more stable exo product is often the desired natural isomer. organic-chemistry.org

Enantioselectivity: Achieving an enantiomerically pure product is a more formidable challenge. acs.org Several innovative solutions have been developed:

Catalytic Asymmetric Synthesis: The use of chiral Lewis acid catalysts has proven effective. For example, the first enantioselective total syntheses of (-)-kuwanon X and (+)-kuwanon Y were accomplished using a chiral VANOL/boron Lewis acid complex to promote the asymmetric Diels-Alder cycloaddition with high exo selectivity. researchgate.netresearchgate.net

Chemoenzymatic Synthesis: Harnessing the power of nature, researchers have used Diels-Alderase enzymes (MaDAs) isolated from Morus alba cell cultures to catalyze the key cycloaddition. mdpi.com These enzymes can provide exquisite control over both diastereoselectivity and enantioselectivity, yielding specific stereoisomers that are otherwise difficult to access. mdpi.com

Other Key Methodologies: The synthesis of the dienophile and diene fragments requires robust and well-established reactions.

Chalcone Synthesis: The chalcone dienophiles are commonly prepared via a Claisen-Schmidt or Aldol condensation reaction between an appropriately substituted acetophenone (B1666503) and benzaldehyde. researchgate.netkoreascience.kr

Diene Synthesis: The preparation of the dehydroprenyl diene fragment is often more complex. Synthetic routes may involve a sequence of reactions such as regioselective iodination, Suzuki-Miyaura coupling, Claisen rearrangement, and dehydrogenation to generate the required conjugated system. researchgate.netresearchgate.net

The table below summarizes some of the key synthetic strategies employed in the synthesis of Kuwanol analogues, which are directly applicable to a future synthesis of this compound.

| Compound | Key Strategy | Key Reactions | Stereocontrol Method |

| (±)-Kuwanol E | Convergent Synthesis | Lewis Acid-mediated Diels-Alder, Suzuki-Miyaura Coupling | Temperature-controlled diastereoselectivity |

| (-)-Kuwanon X / (+)-Kuwanon Y | Convergent, Asymmetric Synthesis | Diels-Alder Cycloaddition | Chiral VANOL/Boron Lewis Acid Catalyst |

| Kuwanon G / Kuwanon H | Convergent, Biomimetic Synthesis | Diels-Alder, Suzuki-Miyaura Coupling, Baker-Venkataraman Rearrangement | Not specified (racemic synthesis) |

| Chemoenzymatic Kuwanol E | Chemoenzymatic Synthesis | Diels-Alder Cycloaddition | Diels-Alderase Enzyme (MaDA-1) |

This table is generated based on data from published total syntheses of Kuwanol analogues and illustrates common strategies. mdpi.comresearchgate.netresearchgate.net

Convergent and Divergent Synthetic Strategies for Polycyclic Natural Products

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound and its congeners is a journey fraught with challenges, the solutions to which have driven significant innovation in organic chemistry. nih.govpsu.edu

Challenges:

Stereochemical Complexity: The principal challenge lies in the simultaneous and precise control of multiple stereocenters, particularly those established during the pivotal [4+2] cycloaddition. researchgate.netrsc.org Achieving the correct relative and absolute stereochemistry of the natural product requires highly selective reactions.

Regioselectivity: In cases where the diene or dienophile has multiple reactive sites, controlling the regioselectivity of the Diels-Alder reaction to form the correct constitutional isomer is crucial.

Fragment Synthesis: The synthesis of the highly substituted chalcone and, especially, the dehydroprenylphenol fragments can be lengthy and require multi-step sequences with careful control of protecting groups and reaction conditions. researchgate.net

Innovations:

Catalyst Development: The need for stereocontrol has spurred the design and application of sophisticated chiral Lewis acid catalysts that can induce high levels of enantioselectivity in the Diels-Alder reaction, a landmark achievement in asymmetric catalysis. researchgate.netacs.org

Biomimetic and Chemoenzymatic Approaches: The adoption of biomimetic strategies, particularly the use of Diels-Alderase enzymes, represents a major innovation. mdpi.com These biocatalysts offer unparalleled selectivity under mild conditions and provide access to natural products in an enantiopure form, often surpassing what can be achieved with small molecule catalysts.

Advanced Methodologies: The incorporation of powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, has become instrumental in the efficient construction of the complex phenol-based fragments required for the cycloaddition. researchgate.net

The pursuit of the total synthesis of this compound continues to be a fertile ground for discovery, pushing the boundaries of synthetic strategy and stereoselective methodology.

Mechanistic Investigations of Biological Activities at the Cellular and Molecular Level

Cellular Proliferation and Viability Modulation Studies (e.g., HeLa cells)

Kuwanol C has demonstrated significant effects on the proliferation and viability of cancer cells, particularly HeLa cells, a cervical cancer cell line. nih.govmdpi.com Studies have shown that this compound can inhibit the proliferation of HeLa cells in a dose-dependent manner. researchgate.net Its anti-proliferative effects have been reported to be more potent than some commonly used chemotherapy drugs like cisplatin. nih.govmdpi.com

Experimental assays, such as the MTS assay, have been utilized to quantify the impact of this compound on cell viability. researchgate.net The data from these studies indicate that increasing concentrations of this compound lead to a proportional decrease in the viability of HeLa cells. mdpi.comresearchgate.net This suggests that this compound actively interferes with the cellular mechanisms necessary for cancer cell survival and growth.

Table 1: Effect of this compound on HeLa Cell Viability

| Concentration of this compound | Effect on HeLa Cell Viability | Reference |

|---|---|---|

| Increasing Concentrations | Decreased cell viability as determined by MTS assay. | researchgate.net |

| Compared to Paclitaxel | Demonstrated superior efficacy in reducing cell viability. | nih.govmdpi.com |

| General Finding | Exhibits notable anti-proliferative effects. | nih.govmdpi.com |

Apoptosis Induction Mechanisms and Signaling Pathways

A key mechanism through which this compound exerts its anti-cancer effects is by inducing apoptosis, or programmed cell death, in tumor cells. nih.govmdpi.com This process is crucial for eliminating damaged or unwanted cells and maintaining tissue homeostasis. mdpi.com The induction of apoptosis by this compound involves multiple signaling pathways. nih.govmdpi.com

The primary pathways implicated in apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comnih.gov this compound appears to primarily trigger the intrinsic pathway. nih.govmdpi.com This is characterized by the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. mdpi.com Cytochrome c then activates a cascade of enzymes called caspases, which are central to the execution of the apoptotic program. mdpi.comaging-us.com Specifically, the activation of initiator caspase-9 and subsequent activation of executioner caspases, such as caspase-3, are key events in this process. mdpi.com

Cell Cycle Progression Modulation Investigations

The cell cycle is a tightly regulated process that governs cell division and proliferation. frontiersin.orgwisc.edu Cancer is often characterized by the dysregulation of this process, leading to uncontrolled cell growth. nih.gov this compound has been shown to modulate the progression of the cell cycle in cancer cells. nih.govmdpi.com

Specifically, studies on HeLa cells have revealed that this compound can cause cell cycle arrest. nih.govmdpi.com This means that it halts the progression of cells through the different phases of the cell cycle (G1, S, G2, and M). frontiersin.org By doing so, this compound prevents cancer cells from dividing and proliferating. The cell cycle is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. wisc.eduresearchgate.net Inhibitors of these kinases, known as cyclin-dependent kinase inhibitors (CKIs), play a crucial role in halting the cell cycle. frontiersin.org this compound's impact on the cell cycle likely involves the modulation of these key regulatory molecules. nih.govmdpi.com

Table 2: Kuwanon C's Impact on Cell Cycle Progression in HeLa Cells

| Experimental Observation | Phase of Cell Cycle Affected | Reference |

|---|---|---|

| Significant impact on cell cycle progression | Multiple phases | nih.govmdpi.com |

| Inhibition of cell cycle progression | G2/M phase | archivesofmedicalscience.com |

Subcellular Targeting and Organelle Perturbations (e.g., Mitochondria, Endoplasmic Reticulum)

This compound's biological activities are linked to its ability to target and disrupt the function of specific subcellular organelles, most notably the mitochondria and the endoplasmic reticulum (ER). nih.govmdpi.com These organelles are vital for numerous cellular processes, and their perturbation can lead to cell death. chemrxiv.orgnih.gov

The increased lipophilicity of this compound, due to the presence of two isopentenyl groups, facilitates its interaction with the membranes of these organelles. mdpi.com In the case of mitochondria, this compound disrupts the mitochondrial membrane potential, a critical factor for energy production (ATP synthesis) and the initiation of the intrinsic apoptotic pathway. nih.govmdpi.com Transmission electron microscopy has shown severe structural disruption of both mitochondria and the endoplasmic reticulum in tumor cells treated with this compound. mdpi.com This disruption of organelle structure and function is a key aspect of this compound's anti-cancer mechanism. nih.govmdpi.com

Molecular Interaction and Target Identification Studies (e.g., Molecular Docking, Protein Binding)

To understand the specific molecular interactions that underlie this compound's biological effects, researchers have employed computational techniques like molecular docking. nih.govmdpi.commdpi.com Molecular docking is a method used to predict how a small molecule, such as this compound, binds to a larger molecule, like a protein. nih.govekb.eg

These studies have provided insights into the potential protein targets of this compound. nih.govmdpi.com By simulating the binding of this compound to various proteins, researchers can identify which proteins it is most likely to interact with and how it might affect their function. nih.gov The results of molecular docking studies have supported the experimental findings that this compound targets proteins located in the mitochondrial and endoplasmic reticulum membranes. mdpi.com This provides a molecular basis for its observed effects on these organelles.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

This compound has been shown to induce a significant increase in the levels of reactive oxygen species (ROS) within cancer cells. nih.govmdpi.com ROS are chemically reactive molecules containing oxygen that are byproducts of normal cellular metabolism. mdpi.comscielo.sa.cr While low levels of ROS can act as signaling molecules, excessive amounts can lead to oxidative stress, a condition that damages cellular components like DNA, proteins, and lipids. mdpi.comfrontiersin.orgnih.gov

The overproduction of ROS induced by this compound is a key contributor to its anti-cancer activity. nih.govmdpi.com This increase in oxidative stress can trigger a cascade of events leading to cell death, including the disruption of mitochondrial function and the activation of apoptotic pathways. nih.govmdpi.commdpi.com The ability of this compound to generate high levels of ROS in tumor cells is a significant aspect of its mechanism of action. nih.govmdpi.com

Antiviral Mechanisms and Host-Pathogen Interaction Modulation (e.g., SARS-CoV-2 Spike S1 RBD:ACE2 Interaction)

Beyond its anti-cancer properties, the broader biological activities of flavonoids and other natural compounds are being explored for their potential antiviral effects. One area of intense research has been the interaction between the SARS-CoV-2 virus and its host cells. The entry of SARS-CoV-2 into human cells is mediated by the binding of its spike (S) protein's receptor-binding domain (RBD) to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. yuntsg.comnih.govresearchgate.net

While direct studies on this compound's effect on the SARS-CoV-2 spike S1 RBD:ACE2 interaction are not extensively detailed in the provided search results, the general principle of inhibiting this protein-protein interaction is a key strategy for developing antiviral therapies. mdpi.comscienceopen.com Small molecules that can block this interaction could prevent the virus from entering host cells and thus inhibit infection. mdpi.com The ability of flavonoids to interact with proteins suggests that compounds like this compound could potentially be investigated for such antiviral activities.

An Examination of the Structure-Activity Relationship of this compound

This compound, a distinctive flavonoid compound originally isolated from the roots of the white mulberry tree (Morus alba), has garnered scientific interest for its diverse biological activities. mdpi.comcaymanchem.com This prenylated flavone (B191248) is recognized for its antioxidant, antibacterial, antiproliferative, and neuroprotective properties. caymanchem.com A critical aspect of harnessing its therapeutic potential lies in understanding its structure-activity relationship (SAR)—the correlation between its chemical structure and its biological functions. This article explores the methodologies used to elucidate this relationship, the key structural features responsible for its activity, and strategies for its chemical modification.

Compound Name Reference

Future Directions and Emerging Research Avenues in Kuwanol C Research

Advancements in Synthetic Methodologies for Kuwanol C Analogues

The complex molecular architecture of this compound and other related Diels-Alder type adducts (DAAs) presents both a challenge and an opportunity for synthetic chemists. The development of novel and efficient synthetic routes is paramount for producing sufficient quantities for extensive biological testing and for generating analogues with improved potency and pharmacokinetic profiles.

A cornerstone of synthesizing this compound and its analogues is the biomimetic [4+2] cycloaddition, or Diels-Alder reaction. mdpi.com This reaction is considered a key step in the biogenesis of these compounds in nature. mdpi.com Research has progressed from simple thermal conditions to more sophisticated and controlled methods. Modern approaches increasingly utilize various catalysts to improve yield, regioselectivity, and stereoselectivity. mdpi.com These include:

Brønsted and Lewis Acid Catalysis : Used to activate the dienophile and accelerate the cycloaddition reaction. Chiral Lewis acids, often in combination with biaryl ligands, are being explored to achieve enantioselective synthesis, which is crucial as different enantiomers can have distinct biological activities. mdpi.com

Silver Nanoparticles : Silica-supported silver nanoparticles have been shown to be highly efficient and user-friendly catalysts for the Diels-Alder cycloaddition in the synthesis of related natural products. semanticscholar.org

Enzymatic Catalysis : The discovery of Diels-Alderase enzymes (MaDAs) in Morus alba cell cultures confirms the enzymatic nature of these cycloadditions in plants. mdpi.com These enzymes can catalyze the reaction with high enantioselectivity and specific endo/exo selectivity, offering a green and highly specific alternative to chemical catalysis. mdpi.comsemanticscholar.org

Future efforts will likely focus on refining these catalytic systems and developing new ones to overcome existing synthetic hurdles. The ability to chemo- and stereoselectively construct the core cyclohexene (B86901) scaffold of this compound will enable the creation of diverse chemical libraries of analogues for structure-activity relationship (SAR) studies. rsc.orgacs.org

Table 1: Synthetic Strategies for Diels-Alder Adducts Relevant to this compound

| Synthetic Approach | Catalyst/Condition | Key Advantages | Reference |

|---|---|---|---|

| Thermal Promotion | High Temperature (e.g., 160 °C) | Simple, requires no catalyst. | semanticscholar.org |

| Lewis Acid Catalysis | Chiral Boron Complexes | Enables asymmetric catalysis, inducing specific stereochemistry. | mdpi.com |

| Nanoparticle Catalysis | Silica-Supported Silver Nanoparticles | High efficiency, user-friendly, low catalyst loading. | semanticscholar.org |

| Enzymatic Synthesis | Diels-Alderase Enzymes (MaDA-1, MaDA-2) | High enantioselectivity and endo/exo selectivity; environmentally benign. | mdpi.comsemanticscholar.org |

| Electron-Transfer Initiation | CoI2/1,10-phenanthroline | Can promote formal Diels-Alder cycloadditions. | semanticscholar.org |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the biological impact of this compound, researchers are moving beyond single-target assays and embracing a systems-biology approach through the integration of "omics" technologies. humanspecificresearch.org These high-throughput methods provide a global snapshot of the molecular changes within a cell or organism upon treatment, offering unbiased insights into the compound's mechanism of action. nih.govnih.gov

Proteomics : Proteomics involves the large-scale study of the proteome—the entire set of proteins expressed by a cell. brieflands.com By comparing the proteome of control cells versus this compound-treated cells, researchers can identify proteins whose expression levels are significantly altered. scielo.org.co This can directly indicate which signaling pathways are activated or inhibited. brieflands.com For instance, a recent study on Kuwanon C, a structurally related compound, demonstrated its potent antitumor effects on HeLa cells, and a proteomics approach could further delineate the specific apoptotic and cell cycle proteins involved. nih.gov

Transcriptomics : This analyzes the complete set of RNA transcripts in a cell, providing a picture of gene expression. Transcriptomics can reveal the upstream regulatory changes that lead to the proteomic and metabolomic shifts observed, offering a more complete picture of the cellular response to this compound.

The integration of these omics datasets is a powerful strategy for generating new hypotheses about drug mechanisms, identifying novel biomarkers of response, and understanding potential off-target effects. humanspecificresearch.orgnih.gov

Exploration of Novel Biological Targets and Signaling Pathways

While initial research has identified promising activities for this compound, a key future direction is the precise identification of its molecular targets and the signaling pathways it modulates.

Recent studies have shown that this compound and its isomers exert significant anti-proliferative and pro-apoptotic effects in cancer cells. nih.gov The mechanism appears to involve the targeting of mitochondria and the endoplasmic reticulum, leading to a substantial increase in intracellular Reactive Oxygen Species (ROS) and disruption of the cell cycle. nih.gov

Further research is expanding the search for novel targets:

KRAS G12D Mutant : A computational study using molecular docking identified this compound as a potential inhibitor of the KRAS G12D mutant protein, a critical oncogene that is often considered "undruggable." mdpi.com The study predicted that this compound could bind effectively within the switch I and switch II pockets of the mutant protein, suggesting a direct mechanism for inhibiting a key cancer driver. mdpi.com

Protein Kinase C (PKC) Family : The PKC family of enzymes are crucial signal transducers involved in cell proliferation, differentiation, and apoptosis. frontiersin.orgnih.gov Given that many natural products exert their effects through kinase modulation, the PKC family represents a plausible set of targets for this compound. The structure of RACK1, a receptor for activated C kinase, provides a versatile scaffold for interacting with various signaling proteins, making it a potential node for this compound activity. frontiersin.org

Future investigations will employ techniques like affinity chromatography, cellular thermal shift assays (CETSA), and photo-affinity labeling to definitively identify the direct binding partners of this compound. Elucidating these interactions will be critical for optimizing its structure for enhanced target specificity and efficacy.

Table 2: Potential and Identified Biological Targets of this compound

| Target/Process | Cellular Location | Associated Pathway | Implication | Reference |

|---|---|---|---|---|

| Mitochondria | Inner Mitochondrial Membrane | Apoptosis, ROS Production | Induction of cancer cell death. | nih.gov |

| Endoplasmic Reticulum | ER Membrane | Apoptosis, Unfolded Protein Response | Disruption of cellular homeostasis in cancer cells. | nih.gov |

| KRAS G12D Mutant | Plasma Membrane | MAPK Signaling Pathway | Inhibition of a key oncogenic driver. | mdpi.com |

| Protein Kinase C (PKC) Family | Cytosol, Membranes | Diverse (Proliferation, Apoptosis) | Broad modulation of cellular signaling. | frontiersin.orgnih.gov |

Application of Computational Chemistry and Artificial Intelligence in Compound Design and Prediction

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design-build-test-learn cycle. openaccessjournals.com These in silico tools are particularly valuable for natural products like this compound, where they can be used to predict activity, guide synthetic efforts, and design novel analogues with superior properties. premierscience.com

Molecular Docking and Simulation : As demonstrated in the study targeting the KRAS G12D mutant, molecular docking is a powerful tool for predicting the binding mode and affinity of a ligand to a protein target. mdpi.com Molecular dynamics (MD) simulations can further refine these models, providing insights into the stability of the protein-ligand complex over time.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models use statistical methods to correlate chemical structures with biological activity. By analyzing a series of this compound analogues, a QSAR model could be built to predict the anticancer potency of new, unsynthesized derivatives, thereby prioritizing the most promising compounds for synthesis.

Artificial Intelligence and Machine Learning : AI is being increasingly used to screen vast virtual libraries of compounds far more rapidly than physical screening would allow. nih.govmdpi.com Furthermore, generative AI models can design entirely new molecules de novo. nih.govku.edu By training these models on the structural features of this compound and other active Diels-Alder adducts, AI could propose novel molecular scaffolds that retain the key pharmacophore while possessing improved drug-like properties. epfl.ch These computational approaches reduce the time and cost associated with the early stages of drug development. rsc.org

The synergy between computational prediction and empirical testing will be a defining feature of future this compound research, enabling a more rational and efficient path toward developing clinically viable therapeutic agents.

Q & A

Basic Research Question

- Keyword Optimization : Use Boolean search strings (e.g., "this compound AND enzyme inhibition") in Google Scholar to prioritize high-impact studies sorted by citation count .

- Citation Tracking : Leverage the "Cited by" feature to identify recent work building on foundational papers .

- Database Diversification : Expand beyond PubMed to include specialized repositories like Reaxys or SciFinder for chemical-specific data .

What methodological considerations are critical when designing competitive inhibition assays involving this compound?

Advanced Research Question

- Competitor Selection : Use structurally similar compounds (e.g., Kuwanon analogs) to assess specificity.

- Concentration Gradients : Test this compound across a 10-fold range to capture dose-response dynamics and calculate IC50 values .

- Data Reproducibility : Perform triplicate trials and include statistical validation (e.g., ANOVA for inter-experimental variance) .

How should researchers operationalize variables when studying this compound's interaction with target enzymes?

Basic Research Question

- Operational Definitions : Clearly define "binding affinity" as the equilibrium dissociation constant (Kd) derived from fluorescence quenching .

- Measurement Protocols : Standardize instrument settings (e.g., slit widths, scan speeds) to minimize technical variability .

- Negative Controls : Include enzymes with inactive binding sites to confirm this compound’s target specificity .

What strategies optimize the detection of this compound's synergistic effects with other compounds?

Advanced Research Question

- Combinatorial Screens : Use checkerboard assays to evaluate additive, synergistic, or antagonistic effects with co-administered compounds.

- Data Integration : Apply mixed-methods frameworks (e.g., concurrent quantitative assays and qualitative molecular docking simulations) to validate interactions .

- Contextual Variables : Account for physiological conditions (e.g., redox state, co-factor availability) that may modulate synergy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.